molecular formula C21H24N2O3S B2510400 ethyl 2-(2-{[2-(2,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate CAS No. 920116-80-9

ethyl 2-(2-{[2-(2,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate

Cat. No.: B2510400
CAS No.: 920116-80-9
M. Wt: 384.49
InChI Key: YEKCIXQJBYOJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-{[2-(2,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate is a benzodiazole derivative featuring a sulfanyl-ethyl-phenoxy substituent and an ethyl acetate ester. Its synthesis involves multi-step protocols, including base-mediated reflux for intermediates like 2-(2,4-dimethylphenoxy)acetohydrazide (3) and pH-controlled filtration for oxadiazol-thiol derivatives (4) to maximize yield . The final structure combines a 1,3-benzodiazole core with a 2,4-dimethylphenoxyethylsulfanyl group, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

ethyl 2-[2-[2-(2,4-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-4-25-20(24)14-23-18-8-6-5-7-17(18)22-21(23)27-12-11-26-19-10-9-15(2)13-16(19)3/h5-10,13H,4,11-12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKCIXQJBYOJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2N=C1SCCOC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. Ethyl 2-(2-{[2-(2,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate may also demonstrate effectiveness against various pathogens due to its potential ability to disrupt microbial cell membranes or inhibit essential enzymatic functions.

Enzyme Inhibition

The compound's structural similarity to known enzyme inhibitors suggests potential applications in targeting specific enzymes related to diseases such as diabetes and Alzheimer's. For instance, derivatives of benzodiazole have been studied for their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, which are crucial in the treatment of neurodegenerative disorders .

Potential Anticancer Properties

Compounds containing benzimidazole rings have been shown to possess anticancer activity. This compound may exhibit similar effects by inducing apoptosis in cancer cells or inhibiting tumor growth through various biochemical pathways .

Neuroprotective Effects

Given its structural characteristics, this compound could be explored for neuroprotective effects against oxidative stress and neuroinflammation. Studies on related compounds have indicated their potential as multi-target directed ligands for treating conditions like depression associated with neurodegenerative diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps may include:

  • Formation of the Benzimidazole Core : This involves the reaction of appropriate precursors under acidic or basic conditions.
  • Introduction of the Sulfanyl Group : Utilizing thiols in the presence of coupling agents can facilitate the formation of the sulfanyl linkage.
  • Acetylation : Finalizing the molecule through acetylation reactions to introduce the ethyl acetate moiety.

Case Studies and Research Findings

Study FocusFindings
Antimicrobial ActivityCompounds similar to this compound showed significant inhibition against various bacterial strains in vitro .
Enzyme InhibitionResearch demonstrated that benzodiazole derivatives exhibit inhibition against acetylcholinesterase, suggesting potential for treating Alzheimer's disease .
Anticancer PropertiesStudies indicate that benzothiazole derivatives can induce apoptosis in cancer cell lines, warranting further investigation into the anticancer potential of this compound .

Mechanism of Action

The mechanism of action of ethyl 2-(2-{[2-(2,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Phenoxy Substituents

2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole (CAS 313518-10-4) shares the benzodiazole-sulfanyl-ethyl-phenoxy scaffold but substitutes the 2,4-dimethylphenoxy group with a 3-methylphenoxy moiety. Its molecular formula (C16H16N2OS) and simpler structure suggest lower molecular weight (284.38 g/mol) compared to the target compound (C21H23N2O3S, ~395.49 g/mol) .

Analogues with Varied Heterocyclic Cores

The presence of fluorine and triazole groups enhances electronegativity, likely increasing metabolic stability but reducing lipophilicity compared to the target compound .

Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate (CAS 339277-80-4) features an imidazole ring with sulfonyl and diphenyl groups. Its higher molecular weight (478.54 g/mol) and sulfonyl linkage may confer greater rigidity and hydrogen-bonding capacity than the sulfanyl group in the target compound .

Derivatives with Alternative Ester or Substituent Linkages

Ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate (CAS 866010-93-7) integrates a triazole-carboxamide group and a fluorobenzoyl moiety. The amide linkage introduces polarity, contrasting with the target compound’s phenoxy-ethylsulfanyl chain, which may enhance membrane permeability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Target Compound C21H23N2O3S ~395.49 Not provided 1,3-Benzodiazole, 2,4-dimethylphenoxyethylsulfanyl, ethyl acetate
2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole C16H16N2OS 284.38 313518-10-4 1,3-Benzodiazole, 3-methylphenoxyethylsulfanyl
Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]-sulfanyl}acetate C15H13FN4O3S2 ~396.42 Not provided Thiochromenone, triazole, fluorine substituent
Ethyl 2-{2-[(4-fluorophenyl)methanesulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate C26H23FN2O4S 478.54 339277-80-4 Imidazole, sulfonyl, diphenyl groups
Ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate C13H13FN4O3S 324.34 866010-93-7 Triazole, fluorobenzoylamino, ethyl acetate

Biological Activity

Ethyl 2-(2-{[2-(2,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate is a synthetic compound that belongs to the class of benzodiazoles. Its structure includes a benzodiazole moiety, which is known for a variety of biological activities. The compound's molecular formula is C21H24N2O3S, and it has a molecular weight of 384.49 g/mol .

Chemical Structure

The compound can be represented with the following structural features:

  • Benzodiazole Core : A bicyclic structure that contributes to its biological activity.
  • Ethyl Acetate Group : This ester group enhances solubility and bioavailability.
  • Dimethylphenoxy Substituent : The presence of the 2,4-dimethylphenoxy group may influence its interaction with biological targets.

Biological Activities

Research indicates that compounds related to benzodiazoles exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Benzodiazoles have been shown to possess significant antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Anticancer Properties : Studies have demonstrated cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The introduction of specific substituents on the benzodiazole core can enhance these effects .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, potentially useful in treating inflammatory diseases .
  • Antioxidant Activity : Compounds with similar structures have demonstrated the ability to scavenge free radicals, indicating potential for use in oxidative stress-related conditions .

Cytotoxicity Studies

In a study evaluating the cytotoxic effects of various benzodiazole derivatives, this compound was tested against several cancer cell lines. The results indicated an IC50 value suggestive of moderate to high cytotoxicity, particularly in breast and colorectal cancer cells. The presence of the ethyl acetate group was found to enhance cellular uptake and bioactivity .

Antimicrobial Testing

Another study focused on the antimicrobial efficacy of related benzodiazole compounds. This compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerCytotoxicity in MCF-7 and HCT-116 cells
Anti-inflammatoryReduction in inflammation markers
AntioxidantFree radical scavenging

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.